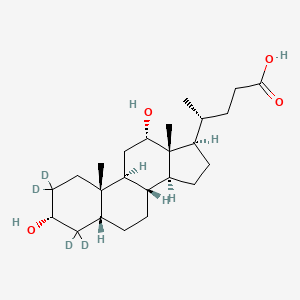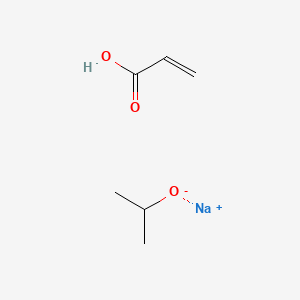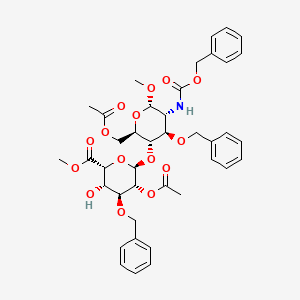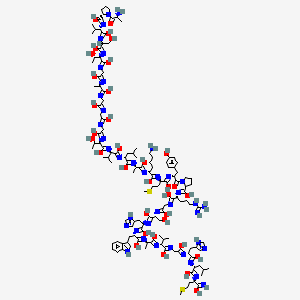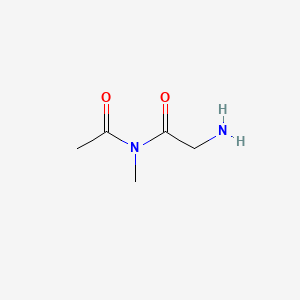
Acetamide,N-acetyl-2-amino-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetamide,N-acetyl-2-amino-N-methyl- can be synthesized through the acetylation of methylglycinamide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
While specific industrial production methods for Acetamide,N-acetyl-2-amino-N-methyl- are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,N-acetyl-2-amino-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Applications De Recherche Scientifique
Acetamide,N-acetyl-2-amino-N-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying protein side-chain interactions and thermodynamic properties.
Medicine: Research into its potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate, is ongoing.
Industry: It may be used in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism by which Acetamide,N-acetyl-2-amino-N-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, influencing protein structure and function. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-N-methylalaninamide
- N-Acetyl-N-methylvalinamide
- N-Acetyl-N-methylleucinamide
Uniqueness
Acetamide,N-acetyl-2-amino-N-methyl- is unique due to its specific structural properties and the presence of both acetyl and methyl groups. This combination allows it to serve as a versatile model compound for studying various biochemical and thermodynamic properties.
Conclusion
Acetamide,N-acetyl-2-amino-N-methyl- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactions, and research applications make it a valuable subject of study for chemists, biologists, and medical researchers.
Propriétés
Numéro CAS |
115395-72-7 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.147 |
Nom IUPAC |
N-acetyl-2-amino-N-methylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7(2)5(9)3-6/h3,6H2,1-2H3 |
Clé InChI |
BHXQBQHIDBCUEY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C(=O)CN |
Synonymes |
Acetamide, N-acetyl-2-amino-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






